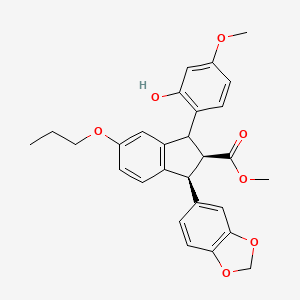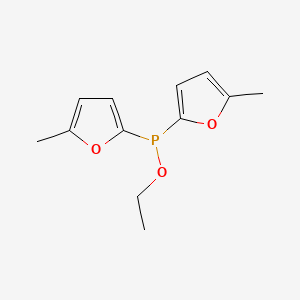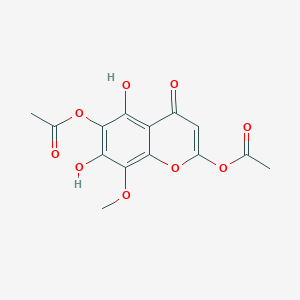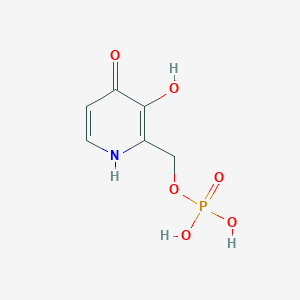
(3-Hydroxy-4-oxo-1,4-dihydropyridin-2-yl)methyl dihydrogen phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Hydroxy-4-oxo-1,4-dihydropyridin-2-yl)methyl dihydrogen phosphate is a complex organic compound that features a pyridine ring with various functional groups attached
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3-Hydroxy-4-oxo-1,4-dihydropyridin-2-yl)methyl dihydrogen phosphate typically involves multi-step organic reactions. One common method involves the initial formation of the pyridine ring, followed by the introduction of the hydroxy and oxo groups. The final step involves the phosphorylation of the methyl group to form the dihydrogen phosphate ester.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step.
Analyse Des Réactions Chimiques
Types of Reactions
(3-Hydroxy-4-oxo-1,4-dihydropyridin-2-yl)methyl dihydrogen phosphate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The oxo group can be reduced to form a secondary alcohol.
Substitution: The phosphate group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the phosphate group.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group would yield a ketone, while reduction of the oxo group would yield a secondary alcohol.
Applications De Recherche Scientifique
(3-Hydroxy-4-oxo-1,4-dihydropyridin-2-yl)methyl dihydrogen phosphate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of novel materials and as a catalyst in various chemical reactions.
Mécanisme D'action
The mechanism of action of (3-Hydroxy-4-oxo-1,4-dihydropyridin-2-yl)methyl dihydrogen phosphate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-Dihydropyridine: Known for its diverse pharmaceutical applications, including as calcium channel blockers.
2,3,4,5-Tetrahydro-1H-pyrido-[4,3-b]indole: Investigated for its anticancer properties.
Uniqueness
(3-Hydroxy-4-oxo-1,4-dihydropyridin-2-yl)methyl dihydrogen phosphate is unique due to its specific functional groups and their arrangement, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
138659-51-5 |
|---|---|
Formule moléculaire |
C6H8NO6P |
Poids moléculaire |
221.10 g/mol |
Nom IUPAC |
(3-hydroxy-4-oxo-1H-pyridin-2-yl)methyl dihydrogen phosphate |
InChI |
InChI=1S/C6H8NO6P/c8-5-1-2-7-4(6(5)9)3-13-14(10,11)12/h1-2,9H,3H2,(H,7,8)(H2,10,11,12) |
Clé InChI |
HEXISKMNITVSOI-UHFFFAOYSA-N |
SMILES canonique |
C1=CNC(=C(C1=O)O)COP(=O)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


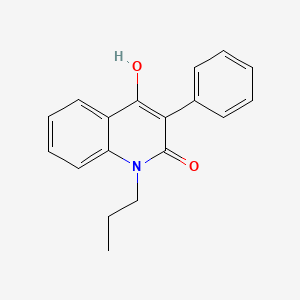
![Trimethyl{[1-(octyloxy)ethenyl]oxy}silane](/img/structure/B14276780.png)


![2-[(2-Heptylphenoxy)methyl]oxirane](/img/structure/B14276800.png)

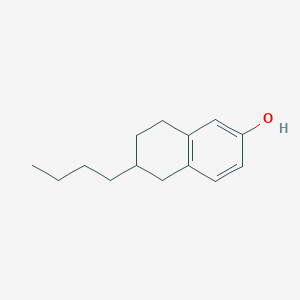
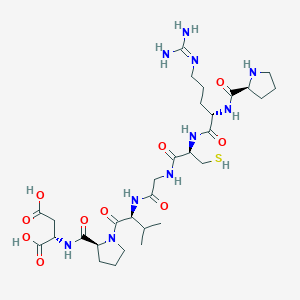
![Methyl 6-[(12-aminododecyl)amino]-6-oxohexanoate](/img/structure/B14276829.png)
![2,3,5,7-Tetrahydro-1H-1lambda~6~,4lambda~6~,6lambda~6~-thieno[3,4-b][1,4]dithiine-1,1,4,4,6,6-hexone](/img/structure/B14276831.png)
![4-[(2-Iodophenyl)methoxy]but-2-en-1-ol](/img/structure/B14276833.png)
